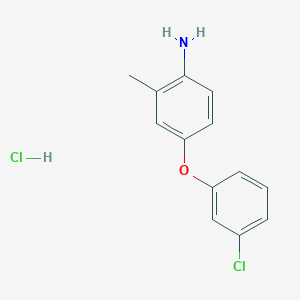
5-ピラジン-2-イル-1,3,4-オキサジアゾール-2-オール
概要
説明
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol is a heterocyclic compound that contains both pyrazine and oxadiazole rings.
科学的研究の応用
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an antitubercular agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties
作用機序
Target of Action
Compounds containing the 1,3,4-oxadiazole ring system, such as this one, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They are known to interact with nucleic acids, enzymes, and globular proteins .
Mode of Action
1,3,4-oxadiazoles have been reported to inhibit various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cell proliferation .
Biochemical Pathways
It’s known that 1,3,4-oxadiazoles can affect a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Pharmacokinetics
The presence of the oxadiazole ring in the compound might influence its pharmacokinetic properties .
Result of Action
Compounds containing the 1,3,4-oxadiazole ring system have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
生化学分析
Biochemical Properties
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antibacterial, antiviral, and antioxidant activities . It interacts with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to therapeutic effects in conditions like diabetes and viral infections.
Cellular Effects
The effects of 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s antioxidant capacity . Additionally, 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit aldose reductase by binding to its active site, thereby preventing the conversion of glucose to sorbitol . This inhibition can reduce the accumulation of sorbitol in cells, which is beneficial in managing diabetic complications. Additionally, 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol over time have been studied in laboratory settings. The compound is generally stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or exposure to light . Long-term studies have shown that 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol maintains its biochemical activity over extended periods, making it suitable for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antioxidant and anti-inflammatory activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence the polyol pathway by inhibiting aldose reductase, thereby affecting glucose metabolism . Additionally, it can modulate other metabolic pathways by interacting with enzymes involved in oxidative stress response and energy production.
Transport and Distribution
The transport and distribution of 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress response . This localization is essential for the compound’s therapeutic effects and its role in cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol typically involves the esterification of pyrazinoic acid, followed by amination to produce hydrazide. This hydrazide is then refluxed with phosphorus oxychloride to obtain the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds.
Substitution: The oxadiazole ring can undergo substitution reactions with various reagents, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles and pyrazine derivatives, which can exhibit different biological activities .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different electronic properties and applications.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents exhibit a range of biological activities
Uniqueness
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol is unique due to the presence of both pyrazine and oxadiazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound for medicinal chemistry research .
特性
IUPAC Name |
5-pyrazin-2-yl-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6-10-9-5(12-6)4-3-7-1-2-8-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMSQFXKJVQENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


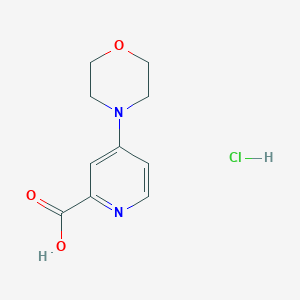



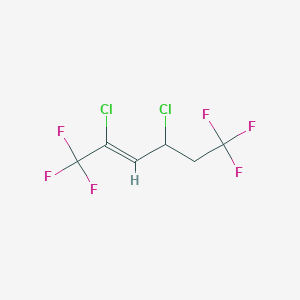
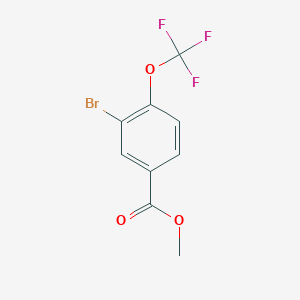
![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)

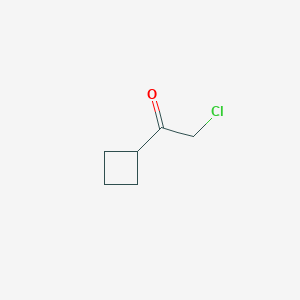
![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)

